molecular formula C12H14ClNO B5050371 2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone

2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B5050371
M. Wt: 223.70 g/mol
InChI Key: GIRRCIOEHBUPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone ( 512787-31-4) is a synthetic organic compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 g/mol . This compound belongs to the chemical class of pyrrolidinophenones, a group of substances known to be of interest in forensic and analytical chemistry research . The core structure consists of a 2-chlorophenyl group linked to an ethanone chain and a pyrrolidinyl substituent. Researchers utilize this compound primarily as a reference standard. Its well-defined structure allows for use in method development and calibration in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize novel psychoactive substances (NPS) . Studies of such cathinone derivatives are crucial for understanding the evolving landscape of clandestinely synthesized compounds and for building spectral libraries used by forensic and toxicology laboratories worldwide . This product is intended for research and analysis purposes only in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-6-2-1-5-10(11)9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRRCIOEHBUPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identifier :

  • CAS Number : 20266-00-6
  • Molecular Formula: C₆H₁₀ClNO
  • Molecular Weight : 147.60 g/mol
  • Synonyms: 2-Chloro-1-(pyrrolidin-1-yl)ethanone, 1-(Chloroacetyl)pyrrolidine
  • Structure: The compound features a 2-chlorophenyl group attached to an ethanone backbone, with a pyrrolidine ring substituted at the ketone position. The SMILES notation is O=C(CN1CCCC1)c1ccccc1Cl .

Applications : Primarily used as a pharmaceutical intermediate, particularly in synthesizing dopaminergic agents and enzyme inhibitors .

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Moieties

Compound Name CAS Number Molecular Formula Key Structural Differences Applications/Significant Properties References
2-(Pyrrolidin-1-yl)-1-(p-tolyl)ethanone hydrochloride 850352-02-2 C₁₃H₁₈ClNO p-Tolyl group replaces 2-chlorophenyl; hydrochloride salt Dopamine transporter inhibitor; enhanced solubility due to salt form
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 1355178-81-2 C₁₃H₁₆FNO Piperidine ring (6-membered) instead of pyrrolidine; 4-fluorophenyl group Laboratory research; potential CNS activity
1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one 1259059-71-6 C₉H₇ClN₄O Tetrazole ring replaces pyrrolidine Pharmaceutical building block; bioisosteric properties

Key Observations :

  • Ring Size Effects : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric and electronic profiles, impacting receptor binding and metabolic stability .
  • Substituent Effects : Fluorine (electron-withdrawing) in 4-fluorophenyl derivatives enhances metabolic resistance compared to chlorine .
  • Salt Forms : Hydrochloride salts (e.g., 850352-02-2) improve solubility but may affect bioavailability .

Derivatives with Heterocyclic Attachments

Compound Name CAS Number Molecular Formula Key Structural Differences Applications/Significant Properties References
2-[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone - C₁₅H₁₇N₃O₂ 1,2,3-Triazole ring attached to methoxyphenyl High-yield synthesis (89%); antimicrobial activity
2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone - C₁₇H₁₃Cl₂N₂OS Imidazopyridine and sulfanyl groups Agrochemical applications; structural complexity

Key Observations :

  • Triazole Derivatives : Exhibit high synthetic yields (87–96%) via solid-/solution-phase methods, suggesting superior scalability compared to the target compound .
  • Imidazopyridine Derivatives : Enhanced π-π stacking interactions due to aromatic systems, improving binding to biological targets .

Substituted Phenyl Ethanones

Compound Name CAS Number Molecular Formula Key Structural Differences Applications/Significant Properties References
2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone 753413-06-8 C₁₄H₁₇Cl₂N₂O Additional chloro and piperidinylamino groups Toxicity concerns due to unstudied toxicology
2-Chloro-1-(4-hydroxyphenyl)ethanone - C₈H₇ClO₂ Hydroxyl group replaces pyrrolidine Photolabile; used in UV-curable resins

Key Observations :

  • Toxicity Gaps : Many analogues (e.g., 753413-06-8) lack comprehensive toxicological data, limiting their commercial use .
  • Functional Group Effects : Hydroxyl groups increase polarity but reduce stability under acidic conditions .

Biological Activity

2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by its unique structural features, which include a chlorophenyl group and a pyrrolidine ring. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is C12H14ClNC_{12}H_{14}ClN, with a molecular weight of approximately 221.7 g/mol. Its structure allows for various interactions within biological systems, making it a versatile compound for research.

PropertyValue
Molecular FormulaC₁₂H₁₄ClN
Molecular Weight221.7 g/mol
CAS Number[specific CAS number needed]

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the modulation of various cellular pathways, particularly those involved in cancer proliferation and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit Class I PI3-kinase enzymes, which play a critical role in cell growth and survival pathways. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells.
  • Receptor Binding : The compound may also bind to various receptors, altering their activity and influencing downstream signaling pathways.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound through its action on PI3-kinase pathways. Research indicates that derivatives of this compound exhibit potent inhibitory activity against the PI3K-a isoform, leading to significant reductions in tumor cell proliferation.

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated promising antibacterial and antifungal properties. Preliminary studies suggest that this compound may possess similar antimicrobial effects, warranting further investigation into its potential as an antibacterial agent.

Anti-inflammatory Effects

The modulation of inflammatory pathways through enzyme inhibition suggests potential therapeutic applications for treating inflammatory diseases. This aspect of its biological activity is particularly relevant in the context of chronic inflammatory conditions.

Summary of Biological Activities

Activity TypeDescription
AnticancerInhibition of Class I PI3-kinase enzymes
AntimicrobialPotential antibacterial and antifungal properties
Anti-inflammatoryModulation of inflammatory pathways

Inhibition of PI3-Kinase

A notable study demonstrated that derivatives of this compound effectively inhibited Class I PI3-kinase enzymes in vitro, leading to decreased proliferation rates in various cancer cell lines. The results indicated that modifications to the core structure could enhance bioactivity against specific cancer types, providing a basis for future drug development efforts .

Antimicrobial Efficacy

Another research effort explored the antimicrobial properties of structurally similar compounds, revealing significant activity against resistant bacterial strains. The findings suggest that this compound may also exhibit similar efficacy against common pathogens, highlighting its potential as a lead compound in antibiotic development .

Q & A

Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone, and what are common optimization challenges?

The synthesis typically involves multi-step reactions starting with a chlorophenylacetone precursor. Key steps include:

  • Acylation or alkylation of pyrrolidine with 2-chlorophenylacetyl chloride under basic conditions (e.g., using triethylamine).
  • Reductive amination to couple the chlorophenyl moiety with pyrrolidine, often employing sodium cyanoborohydride as a reducing agent .

Q. Challenges :

  • Stereochemical control : Racemization may occur during coupling steps, requiring chiral auxiliaries or asymmetric catalysis.
  • Purification : Byproducts from incomplete reactions necessitate column chromatography or recrystallization.
  • Yield optimization : Reaction conditions (temperature, solvent polarity) must be tailored to minimize side reactions like over-alkylation .

Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirming its conformation?

  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., SHELX software for refinement ).
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and confirms substitution patterns .
    • 2D NMR (COSY, NOESY) : Validates spatial proximity of functional groups.
  • Mass spectrometry : Verifies molecular weight (e.g., [M+H]⁺ peak at m/z 239.7) and fragmentation pathways .

Q. Table 1: Key Structural Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₄ClNO
Molecular Weight239.70 g/mol
Dominant Functional GroupsChlorophenyl, pyrrolidinyl

Q. What pharmacological properties are associated with this compound, and how are they assessed?

  • Receptor binding assays : Screen for interactions with neuronal targets (e.g., dopamine or serotonin transporters) using radioligand displacement studies .
  • Lipophilicity (LogP) : Determined via shake-flask or HPLC methods; values >2 suggest enhanced blood-brain barrier penetration .
  • In vitro ADME : Metabolic stability assessed using liver microsomes; CYP450 inhibition potential evaluated fluorometrically .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected receptors (e.g., dopamine vs. sigma receptors).
  • Data normalization : Control for batch-to-batch variability in compound purity via HPLC-UV (>95% purity threshold) .
  • Meta-analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify consensus bioactivity trends .

Q. What experimental designs are recommended for elucidating the mechanism of action in neuropharmacological studies?

  • Electrophysiology : Patch-clamp recordings to measure ion channel modulation in hippocampal neurons.
  • Molecular docking : Simulate ligand-receptor interactions using software like AutoDock Vina; validate with mutagenesis (e.g., Ala-scanning of binding pockets) .
  • Behavioral assays : Rodent models (e.g., forced swim test) to correlate in vitro binding with antidepressant-like effects .

Q. How can synthetic methodologies be optimized to address scalability and stereochemical complexity?

  • Flow chemistry : Continuous reaction systems improve heat/mass transfer for exothermic steps (e.g., acylation).
  • Enzymatic catalysis : Lipases or transaminases for enantioselective synthesis; e.g., CAL-B lipase for kinetic resolution .
  • DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., solvent polarity, catalyst loading) for yield maximization .

Q. What strategies mitigate instability issues in formulation development?

  • Solid dispersion : Amorphous formulations with PVP-K30 enhance aqueous solubility.
  • Lyophilization : Stabilize hygroscopic powders for long-term storage.
  • Degradation studies : Accelerated stability testing (40°C/75% RH) with UPLC-MS to identify hydrolytic or oxidative degradation pathways .

Q. How can computational models predict pharmacokinetic profiles and guide lead optimization?

  • QSAR models : Relate structural descriptors (e.g., polar surface area, LogD) to bioavailability.
  • MD simulations : Predict binding kinetics (e.g., residence time on dopamine transporter) .
  • ADMET Predictor™ : Software-based profiling of hepatic clearance and hERG inhibition risks .

Q. Table 2: Comparative Bioactivity of Structural Analogs

CompoundTarget IC₅₀ (nM)Selectivity RatioReference
2-(2-Cl-Ph)-1-pyrrolidinoneDAT: 120DAT/SERT: 8.3
Pyrovalerone derivativeNET: 85NET/DAT: 0.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.